CID 71350434
Description
CID 71350434 is a unique identifier assigned by PubChem, a comprehensive database of chemical compounds, to a specific organic molecule. Such compounds are often characterized using advanced analytical techniques like mass spectrometry (MS) and chromatographic methods, as highlighted in , which details the use of CID (collision-induced dissociation) in structural elucidation .
Properties
CAS No. |
163932-90-9 |
|---|---|
Molecular Formula |
Na6Pb |
Molecular Weight |
345 g/mol |
InChI |
InChI=1S/6Na.Pb |
InChI Key |
QIZXYPCKBZKVSR-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Na].[Na].[Na].[Pb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 71350434 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound with CAS number 71350434 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
The compound with CAS number 71350434 has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functional groups.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound with CAS number 71350434 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71350434, we compare it with structurally or functionally related compounds from the evidence. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Note: Specific data for this compound is inferred from structural analogs in . Direct experimental validation is required.
Key Findings
Structural Features: Betulin derivatives (CIDs 72326, 64971, 10153267) share a triterpenoid backbone. Modifications like hydroxylation (betulin), carboxylation (betulinic acid), or esterification (3-O-caffeoyl betulin) significantly alter solubility and bioactivity . Ginkgolic acid (CID 5469634) diverges structurally with an alkylphenol moiety, enabling distinct interactions with targets like bile acid transporters .
Esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) improves pharmacokinetic properties, such as bioavailability, by introducing polar groups .
Analytical Techniques: Compounds like this compound and its analogs are often analyzed via LC-MS with CID fragmentation to elucidate structural features, as demonstrated in ginsenoside studies () .
Research Implications and Gaps
Bioactivity Profiling : While focuses on substrate/inhibitor roles for betulin derivatives, this compound’s exact mechanism remains uncharacterized. Future studies could employ enzyme inhibition assays or molecular docking simulations.
Synthetic Modifications : Analogous to 3-O-caffeoyl betulin, this compound may benefit from functional group additions to enhance therapeutic efficacy, a strategy validated in for optimizing drug candidates .
Clinical Relevance : Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) in highlight the importance of CID-based studies in drug discovery, particularly for metabolic and oncological targets .
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